molecular formula C11H15N5O3 B1674996 Lobucavir CAS No. 127759-89-1

Lobucavir

Cat. No.: B1674996
CAS No.: 127759-89-1
M. Wt: 265.27 g/mol
InChI Key: GWFOVSGRNGAGDL-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lobucavir is an antiviral drug that shows broad-spectrum activity against various viruses, including herpesviruses, hepatitis B and other hepadnaviruses, HIV/AIDS, and cytomegalovirus . The primary target of this compound is the viral DNA polymerase , an enzyme that plays a crucial role in the replication of the viral genome .

Mode of Action

This compound is a guanine analog that interferes with the function of viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group to prevent further DNA replication, this compound is thought to cause a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . Its mechanism of action has been found to be similar in use against human cytomegalovirus .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the replication of the viral genome. By inhibiting the function of viral DNA polymerase, this compound disrupts the synthesis of new viral DNA, thereby preventing the replication of the virus .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of viral DNA polymerase, which leads to the disruption of viral DNA synthesis and, consequently, viral replication . On a cellular level, this results in a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.

Action Environment

The efficacy and stability of this compound, like many other antiviral drugs, can be influenced by various environmental factors . These may include the presence of other medications, the patient’s immune status, and the specific strain of the virus.

Biochemical Analysis

Biochemical Properties

Lobucavir plays a significant role in biochemical reactions by interfering with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This compound interacts with viral DNA polymerase, inhibiting viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator . This interaction causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Cellular Effects

This compound has been shown to exhibit antiviral activity against various viruses by inhibiting viral DNA polymerase . In hepatitis B studies, this compound inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization . These actions disrupt viral replication and reduce viral load in infected cells. Additionally, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed, although specific details on these effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interfering with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This compound acts as a non-obligate chain terminator of the viral polymerase, causing a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . This mechanism of action is similar in its use against human cytomegalovirus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and effectiveness over time. Long-term studies in mice identified this compound-induced carcinogenesis, leading to the drug’s discontinuation in clinical trials in 1999 . Commonly reported effects in early clinical trials included headache, fatigue, diarrhea, abdominal pain, and flu-like symptoms . These findings highlight the importance of monitoring the long-term effects of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Studies on the regional absorption of this compound in rabbit intestines have shown that its absorption varies across different segments of the intestine . The dose range where absorption starts to decrease was predicted using a compartmental absorption and transit model, with this compound exhibiting this phenomenon at a lower dose compared to ganciclovir . These findings suggest that the effects of this compound vary with different dosages, and high doses may lead to toxic or adverse effects.

Metabolic Pathways

This compound is metabolized within infected cells via intracellular enzymes that phosphorylate it into its triphosphate form . This phosphorylation is essential for this compound to demonstrate its antiviral activity by inhibiting viral DNA polymerase . The metabolic pathways involved in this compound’s activation and its interactions with enzymes and cofactors are crucial for its effectiveness against viral infections.

Transport and Distribution

This compound’s bioavailability is 30-40% of the original oral dose, and its half-life is approximately 10 hours . It is transported and distributed within cells and tissues, where it must be phosphorylated into its active triphosphate form . The transporters and binding proteins involved in this compound’s distribution and localization within cells are essential for its antiviral activity.

Subcellular Localization

This compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This phosphorylation likely occurs in the cytoplasm, where this compound interacts with viral DNA polymerase . The subcellular localization of this compound and its activity within specific compartments or organelles are critical for its effectiveness against viral infections.

Properties

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir
Reactant of Route 3
Reactant of Route 3
Lobucavir
Reactant of Route 4
Reactant of Route 4
Lobucavir
Reactant of Route 5
Lobucavir
Reactant of Route 6
Lobucavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.